molecular formula C21H36O2 B1235848 3alpha,20alpha-Dihydroxy-5beta-pregnane

3alpha,20alpha-Dihydroxy-5beta-pregnane

Cat. No. B1235848
M. Wt: 320.5 g/mol
InChI Key: YWYQTGBBEZQBGO-IXHODDJLSA-N
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Description

An inactive metabolite of PROGESTERONE by reduction at C5, C3, and C20 position. Pregnanediol has two hydroxyl groups, at 3-alpha and 20-alpha. It is detectable in URINE after OVULATION and is found in great quantities in the pregnancy urine.

Scientific Research Applications

Neuroactive Steroid Modulation

3alpha,20alpha-Dihydroxy-5beta-pregnane exhibits partial agonism at the gamma-aminobutyric acid (GABA) receptor neurosteroid site. It has been found to modulate GABA-evoked Cl- currents with low efficacy and can antagonize the actions of other neuroactive steroids on the GABA type A receptor complex, suggesting its potential role as a partial agonist neurosteroid (Xue et al., 1997).

Pregnancy and Gestation

The compound has been detected in the urine of pregnant women, particularly in the third trimester. Its presence and concentration during pregnancy suggest a potential role in fetal-placental unit functions (Bégué et al., 1978).

Metabolism in Hypertension

The metabolism of neuroactive pregnanolone isomers, including 3alpha,20alpha-Dihydroxy-5beta-pregnane, during pregnancy has been studied, indicating changing ratios between these isomers throughout pregnancy. This could have implications for the role of these steroids in the timing of parturition (Pařízek et al., 2005).

Aggressive Behavior Suppression

Studies have investigated analogs of allopregnanolone (related to 3alpha,20alpha-Dihydroxy-5beta-pregnane) for their ability to suppress aggressive behavior in animal models. This research suggests potential applications in behavioral modulation (Slavı́ková et al., 2001).

Steroid Synthesis and Characterization

Various studies have focused on the synthesis and characterization of compounds including 3alpha,20alpha-Dihydroxy-5beta-pregnane. These efforts are important for understanding the structure and function of these compounds in various biological contexts, such as in neonatal urine and adrenals (Derks & Drayer, 1978), (Mazurkiewicz, 2003).

Hormone Metabolism in Fish

Research on the metabolism of hormones in fish spermatozoa, including the synthesis of various pregnanes, provides insights into the hormonal regulation of reproduction in aquatic species (Lee et al., 1998).

Congenital Adrenal Hyperplasia Diagnosis

The compound's presence in urine has been used as an indicator in the diagnosis of congenital adrenal hyperplasia, a condition involving enzyme deficiency leading to altered steroid hormone production (Steen et al., 1980).

properties

Product Name

3alpha,20alpha-Dihydroxy-5beta-pregnane

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

(3R,5R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16?,17?,18?,19?,20?,21?/m1/s1

InChI Key

YWYQTGBBEZQBGO-IXHODDJLSA-N

Isomeric SMILES

C[C@H](C1CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)O

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

synonyms

Pregnanediol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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